1-(4-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)butan-1-one
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Overview
Description
1-{4-[4-(3-CHLOROPHENYL)PIPERAZINE-1-CARBONYL]PIPERIDIN-1-YL}BUTAN-1-ONE is a complex organic compound that features a piperazine and piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[4-(3-CHLOROPHENYL)PIPERAZINE-1-CARBONYL]PIPERIDIN-1-YL}BUTAN-1-ONE typically involves multiple steps, starting from readily available starting materials. One common route involves the acylation of 4-(3-chlorophenyl)piperazine with a suitable acylating agent, followed by the introduction of the piperidine moiety through nucleophilic substitution reactions. The final step often involves the coupling of the piperidine derivative with butanone under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reaction time, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-{4-[4-(3-CHLOROPHENYL)PIPERAZINE-1-CARBONYL]PIPERIDIN-1-YL}BUTAN-1-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and piperidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include various derivatives such as alcohols, ketones, and substituted piperazines or piperidines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{4-[4-(3-CHLOROPHENYL)PIPERAZINE-1-CARBONYL]PIPERIDIN-1-YL}BUTAN-1-ONE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{4-[4-(3-CHLOROPHENYL)PIPERAZINE-1-CARBONYL]PIPERIDIN-1-YL}BUTAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine
- 1-(3-Chlorophenyl)-4-(4-methoxy-3-nitrobenzoyl)piperazine
- 1-(3-Chlorophenyl)-4-(3-nitrobenzoyl)piperazine
Uniqueness
1-{4-[4-(3-CHLOROPHENYL)PIPERAZINE-1-CARBONYL]PIPERIDIN-1-YL}BUTAN-1-ONE is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H28ClN3O2 |
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Molecular Weight |
377.9 g/mol |
IUPAC Name |
1-[4-[4-(3-chlorophenyl)piperazine-1-carbonyl]piperidin-1-yl]butan-1-one |
InChI |
InChI=1S/C20H28ClN3O2/c1-2-4-19(25)23-9-7-16(8-10-23)20(26)24-13-11-22(12-14-24)18-6-3-5-17(21)15-18/h3,5-6,15-16H,2,4,7-14H2,1H3 |
InChI Key |
ZHZUSELZLWFYTK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)N1CCC(CC1)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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